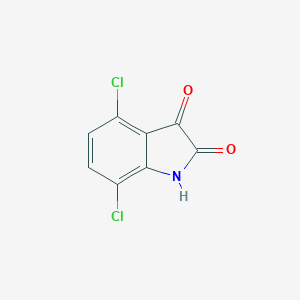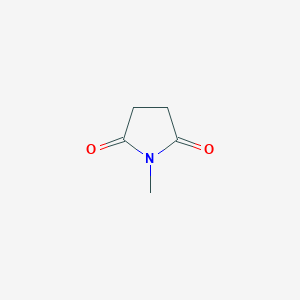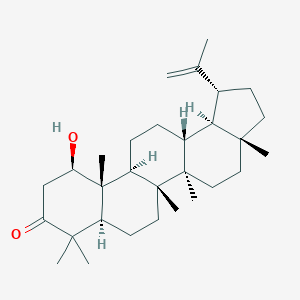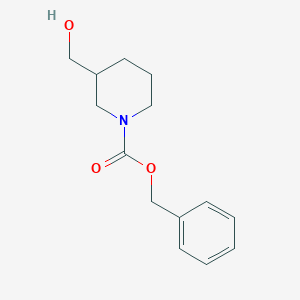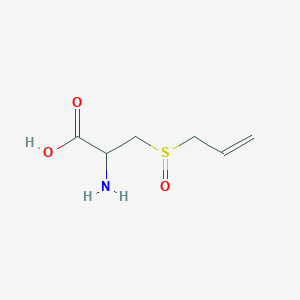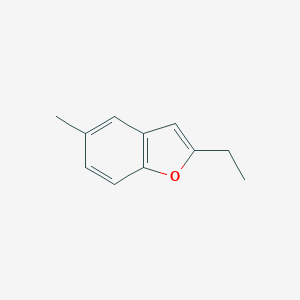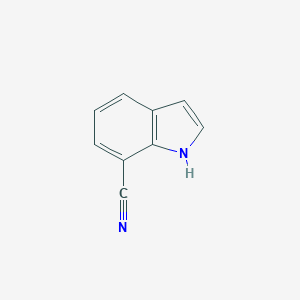
1H-indol-7-carbonitrilo
Descripción general
Descripción
1H-indole-7-carbonitrile (1H-7CN) is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N. It is a colorless solid that is soluble in organic solvents and has a boiling point of 186-188°C. 1H-7CN has been used in a variety of scientific research applications, including its use as a building block for the synthesis of other compounds, its use as a reagent in organic chemistry, and its use as a probe for the study of biological systems.
Aplicaciones Científicas De Investigación
Reacciones Multicomponentes en Síntesis Orgánica
7-Cianoindol: sirve como un bloque de construcción versátil en reacciones multicomponentes (MCR), que son fundamentales para construir compuestos orgánicos complejos. Su reactividad permite la creación de diversas estructuras heterocíclicas, que son esenciales en el desarrollo de nuevos productos farmacéuticos y materiales .
Perfil de Actividad Biológica
Los derivados del indol, incluyendo 7-Cianoindol, exhiben un amplio espectro de actividades biológicas. Son integrales para la síntesis de compuestos con potenciales propiedades antivirales, antiinflamatorias y anticancerígenas. Esto los hace valiosos para la detección de alto rendimiento en el descubrimiento de fármacos .
Desarrollo de Sondas de Fluorescencia
7-Cianoindol: es un excelente candidato para desarrollar sondas de fluorescencia debido a sus sensibles propiedades de fluorescencia. Se puede utilizar para monitorear los niveles de hidratación en varios entornos, lo cual es crucial en los procesos biológicos y químicos .
Estudios de Citotoxicidad para la Investigación del Cáncer
El compuesto se ha utilizado en la síntesis de nuevos derivados que exhiben actividades citotóxicas dependientes de la dosis. Estas actividades se observan particularmente en líneas celulares de cáncer como MCF-7, lo que hace que 7-Cianoindol sea un contribuyente significativo a la investigación del cáncer y el desarrollo de terapias .
Informante de Hidratación en Mezclas de Solventes
7-Cianoindol: ’s la intensidad de fluorescencia y los cambios de vida útil en respuesta a los niveles de hidratación lo convierten en una poderosa herramienta para sondear la microheterogeneidad de las mezclas binarias agua-orgánicas. Esta aplicación es vital para comprender los efectos del solvente en varios procesos químicos .
Síntesis de Inhibidores para la Orientación de Enzimas
El compuesto se utiliza en la síntesis de inhibidores de enzimas, como los inhibidores de la triptófano dioxigenasa. Estos inhibidores tienen potencial como inmunomoduladores anticancerígenos, destacando el papel del compuesto en el desarrollo de terapias contra el cáncer dirigidas .
Mecanismo De Acción
Target of Action
Indole derivatives, which include 7-cyanoindole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 7-Cyanoindole.
Pharmacokinetics
It’s suggested that 7-cyanoindole has high gi absorption and is bbb permeant .
Result of Action
It’s known that indole derivatives can have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . The specific effects of 7-Cyanoindole would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 7-Cyanoindole can be influenced by environmental factors. For instance, it has been shown that 7-Cyanoindole can serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the compound’s action could be influenced by the hydration level of its environment.
Safety and Hazards
Direcciones Futuras
While the specific future directions for 1H-indole-7-carbonitrile are not mentioned in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Relevant Papers
The relevant papers retrieved include a study on the development of electrochemical and optoelectronic performance of new 7-substituted indole derivatives , and a review of the biological potential of indole derivatives .
Análisis Bioquímico
Cellular Effects
Indole derivatives have been reported to possess various biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUHBYLZRBVHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447546 | |
| Record name | 7-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96631-87-7 | |
| Record name | 7-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-cyanoindole a suitable fluorescence probe for studying hydration?
A1: 7-cyanoindole exhibits significant changes in its fluorescence properties depending on the level of hydration in its environment. [] Specifically:
- Fluorescence Intensity: Increases over tenfold in dehydrated environments compared to hydrated ones. []
- Peak Wavelength: Exhibits a notable shift of up to 35 nm upon dehydration. []
- Fluorescence Lifetime: Shows a distinct increase from 2.0 ns in water to a range of 8-16 ns in water-organic solvent mixtures. []
Q2: How does the structure of 7-cyanoindole contribute to its sensitivity as a hydration probe?
A2: While the provided research doesn't delve into the specific structural reasons behind 7-cyanoindole's sensitivity to hydration, it highlights that its absorption spectrum is considerably red-shifted compared to indole. [] This red shift allows for selective excitation of 7-cyanoindole fluorescence even in the presence of naturally occurring amino-acid fluorophores, making it a valuable tool in biological systems. []
Q3: Can 7-cyanoindole provide insights into the properties of solvent mixtures?
A3: Yes, research indicates that 7-cyanoindole can reveal the microheterogeneity of water-organic solvent mixtures. [] Its fluorescence lifetime at specific solvent compositions, where microheterogeneity is most pronounced, exhibits a linear correlation with the peak wavenumbers of its fluorescence spectra in the corresponding pure organic solvents. [] This suggests a degree of similarity in the microheterogeneity of these binary mixtures, opening avenues for further investigation into their behavior.
Q4: Beyond its use as a fluorescence probe, are there other applications of 7-cyanoindole?
A4: Research points towards the utilization of 7-cyanoindole as a key intermediate in the synthesis of silodosin, a therapeutic agent for treating urinary disorders associated with benign prostatic hyperplasia. [, , , ] The described synthesis involves several steps, including the formation of an oxalate intermediate from 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate and its subsequent hydrolysis to yield silodosin. [, , , ]
- 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures.
- Dérivé d’indoline et procédé de synthèse dudit dérivé
- Indoline compound and process for producing the same
- Indoline compound and method of producing said compound
- Indoline compounds and methods of manufacturing
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

